molecular formula C11H18N2O3 B2730404 N-(2-hydroxyethyl)-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2163564-23-4

N-(2-hydroxyethyl)-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2730404
CAS No.: 2163564-23-4
M. Wt: 226.276
InChI Key: QEFCWHDWGUNJRP-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1-(prop-2-enoyl)piperidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyethyl group, and a prop-2-enoyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 2-hydroxyethylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Piperidine-4-carboxylic acid is reacted with 2-hydroxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(2-Hydroxyethyl)piperidine-4-carboxamide.

    Step 2: The resulting product is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-1-(prop-2-enoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The prop-2-enoyl moiety can be reduced to form a saturated alkyl chain.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(2-Oxoethyl)-1-prop-2-enoylpiperidine-4-carboxamide.

    Reduction: Formation of N-(2-Hydroxyethyl)-1-propylpiperidine-4-carboxamide.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)-1-(prop-2-enoyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyldiethanolamine: Similar in structure due to the presence of hydroxyethyl groups.

    N-(2-Hydroxyethyl)cytisine: Shares the hydroxyethyl moiety but differs in the core structure.

Uniqueness

N-(2-hydroxyethyl)-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, hydroxyethyl group, and prop-2-enoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-2-10(15)13-6-3-9(4-7-13)11(16)12-5-8-14/h2,9,14H,1,3-8H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFCWHDWGUNJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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